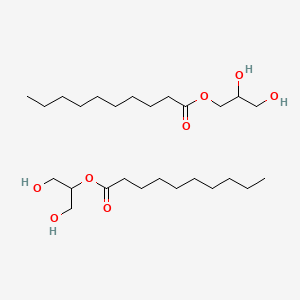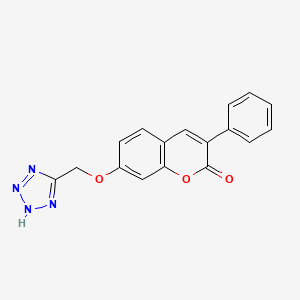
1,3-Dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are organic compounds that belong to the class of glycerol esters. These compounds are characterized by the presence of decanoate (capric acid) esterified with glycerol. They are often used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate typically involves the esterification of glycerol with decanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Sulfuric acid or lipase enzymes
Solvents: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. The process involves:
Feedstock: Glycerol and decanoic acid
Catalysts: Immobilized enzymes or acidic resins
Reaction Conditions: Optimized for high yield and purity, often involving temperature control and solvent recovery systems
化学反应分析
Types of Reactions
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, amines
Major Products
Oxidation: Decanoic acid, glyceraldehyde
Reduction: Glycerol, decanol
Substitution: Various esters and ethers
科学研究应用
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as bioactive compounds.
Industry: Utilized in the production of cosmetics, lubricants, and food additives.
作用机制
The mechanism by which these compounds exert their effects involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, influencing cellular processes. The molecular targets include:
Enzymes: Lipases, esterases
Pathways: Lipid metabolism pathways
相似化合物的比较
Similar Compounds
- 1,3-Dihydroxy-2-propanyl heptadecanoate
- 1,3-Dihydroxy-2-propanyl icosanoate
- 1,3-Dihydroxypropan-2-yl octadecanoate
Uniqueness
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are unique due to their specific chain length and hydroxyl group positioning, which confer distinct physical and chemical properties. These properties make them suitable for specialized applications in various fields.
属性
分子式 |
C26H52O8 |
|---|---|
分子量 |
492.7 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate |
InChI |
InChI=1S/2C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h2*12,14-15H,2-11H2,1H3 |
InChI 键 |
VDHWSMYSWOKNAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCC(=O)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098627.png)
![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B14098647.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098655.png)

![1-(3-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098667.png)
![N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14098669.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098676.png)
![5-[3-oxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14098683.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14098690.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B14098698.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14098703.png)
![benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate](/img/structure/B14098711.png)
![2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14098716.png)
![[(1S,2S,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14098717.png)
